Methyl 2-methyl-2H-indazole-3-carboxylate
Overview
Description
“Methyl 2-methyl-2H-indazole-3-carboxylate” is a compound that is structurally similar to known synthetic cannabinoids .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “Methyl 2-methyl-2H-indazole-3-carboxylate”, involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“Methyl 2-methyl-2H-indazole-3-carboxylate” is a crystalline solid. It is soluble in DMF (12.5 mg/ml), DMSO (10 mg/ml), and ethanol (3 mg/ml) .Scientific Research Applications
Pharmaceutical Research
Methyl 2-methyl-2H-indazole-3-carboxylate: is a key intermediate in the synthesis of various indazole derivatives. These derivatives are prevalent in a wide range of pharmacologically active compounds. For instance, indazole-based structures are found in drugs that target cancer cells, microbes, and various disorders . The compound’s reactivity is crucial in the development of new medicinal chemistry strategies.
Organic Synthesis
This compound serves as a precursor in the synthesis of complex organic molecules. Its reactivity, particularly in alkaline solutions, is important for creating mixtures of 1- and 2-methyl compounds, which are significant in synthetic chemistry due to their potential biological activities.
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of “Methyl 2-methyl-2H-indazole-3-carboxylate” could be in the development of new synthetic approaches and its potential medicinal applications.
Mechanism of Action
Target of Action
Methyl 2-methyl-2H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various targets leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, suggesting that they likely induce various molecular and cellular changes .
properties
IUPAC Name |
methyl 2-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOSGZWYFSRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470144 | |
Record name | Methyl 2-methylindazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2H-indazole-3-carboxylate | |
CAS RN |
109216-61-7 | |
Record name | Methyl 2-methyl-2H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109216-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylindazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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